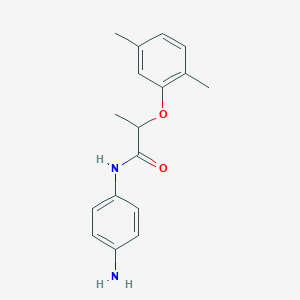

N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide, commonly referred to as 4-AP, is a powerful and versatile compound used in many scientific studies and lab experiments. It is a synthetic amide that acts as an agonist of the nicotinic acetylcholine receptor (nAChR), and is widely used as a research tool to study the effects of nAChR activation on physiological and biochemical processes. 4-AP has been studied extensively in the last few decades, and is used in many areas of scientific research, including neurobiology, pharmacology, and biochemistry.

Aplicaciones Científicas De Investigación

Glucocorticoid Receptor Modulation

A study by Yang et al. (2010) explored 2,2-dimethyl-3,3-diphenyl-propanamides as novel glucocorticoid receptor modulators. They found that certain derivatives demonstrated good agonist activity in GR-mediated transrepression assays and reduced activity in transactivation assays. Some compounds showed anti-inflammatory activity comparable to prednisolone with decreased side effects (Yang et al., 2010).

Antibacterial Activity

Tumosienė et al. (2012) synthesized azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives, which exhibited good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).

Cytotoxic Evaluation

A study by Gomez-Monterrey et al. (2011) investigated the cytotoxicity and topoisomerase II inhibitory activity of 3-acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione. Some derivatives were effective against cell lines resistant to doxorubicin, with the potential for modulating small heat shock proteins and cardiotoxic effects (Gomez-Monterrey et al., 2011).

Herbicidal Activity

Liu and Shi (2014) reported on the synthesis and herbicidal activity of 2-Aroxy-propanamides containing pyrimidine and 1,3,4-thiadiazole rings, with some compounds displaying moderate to good selective herbicidal activity against certain plant species (Liu & Shi, 2014).

Anticonvulsant Activity

Kamiński et al. (2015) synthesized hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, showing broad spectra of activity in preclinical seizure models. Some compounds demonstrated high protection without impairing motor coordination (Kamiński et al., 2015).

Muscle Relaxant and Anticonvulsant Properties

Tatee et al. (1986) evaluated N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives for muscle relaxant and anticonvulsant activities, identifying compounds with high potency and selectivity (Tatee et al., 1986).

Propiedades

IUPAC Name |

N-(4-aminophenyl)-2-(2,5-dimethylphenoxy)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-4-5-12(2)16(10-11)21-13(3)17(20)19-15-8-6-14(18)7-9-15/h4-10,13H,18H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWPENVVULRXDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1318109.png)